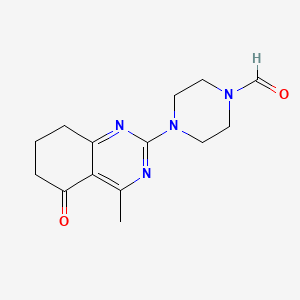

4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde

Description

4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde (CAS: 885891-77-0) is a heterocyclic compound featuring a tetrahydroquinazoline core fused with a piperazine ring bearing a carbaldehyde functional group. Its molecular formula is C₂₂H₂₆N₄O₄, with a molecular weight of 410.47 g/mol . The tetrahydroquinazoline moiety is partially hydrogenated, contributing to conformational rigidity, while the piperazine-carbaldehyde component introduces polarity and reactivity, making it a versatile intermediate in medicinal chemistry. This compound is structurally related to pharmacologically active derivatives, such as carbonic anhydrase inhibitors and antitumor agents, though its specific biological profile remains less documented compared to analogs .

Properties

Molecular Formula |

C14H18N4O2 |

|---|---|

Molecular Weight |

274.32 g/mol |

IUPAC Name |

4-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carbaldehyde |

InChI |

InChI=1S/C14H18N4O2/c1-10-13-11(3-2-4-12(13)20)16-14(15-10)18-7-5-17(9-19)6-8-18/h9H,2-8H2,1H3 |

InChI Key |

OMUYTVDHAGXVND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common route starts with the preparation of the quinazoline core, followed by the introduction of the piperazine ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The ketone group can be reduced to a secondary alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylic acid.

Reduction: 4-(4-Methyl-5-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

4-(2-Nitrophenyl)piperazine-1-carbaldehyde (Compound 32)

- Structure : Piperazine-carbaldehyde with a 2-nitrophenyl substituent.

- Synthesis: Prepared via nucleophilic substitution using sodium ethanolate and chloroform, yielding a brown oil (78% yield) .

- Unlike the tetrahydroquinazoline core in the target compound, this derivative lacks fused heterocyclic systems, reducing structural complexity .

4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde (BH53977)

- Structure : Shares the same tetrahydroquinazoline-piperazine-carbaldehyde backbone but includes a 2,4-dimethoxyphenyl group at position 5.

- Properties : Molecular weight 410.47 g/mol , CAS 885891-77-0. The methoxy groups may enhance solubility and modulate receptor binding compared to the parent compound .

Tetrahydroquinazoline Derivatives with Urea and Sulfonamide Substituents

1-(4-Bromophenyl)-3-((5R,8S)-8-isopropyl-5-methyl-4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)urea (4i)

- Structure : Tetrahydroquinazoline core with a bromophenyl-urea side chain.

- Properties: Melting point 188.8–190.1°C, 82% yield, and notable antitumor activity. The urea group facilitates hydrogen bonding, critical for target engagement .

- Comparison : The carbaldehyde group in the target compound offers distinct reactivity (e.g., Schiff base formation) absent in urea derivatives .

4-((7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)-N-(4-nitrophenyl)benzenesulfonamide (11)

- Structure : Sulfonamide-linked tetrahydroquinazoline with a nitroaryl group.

- Activity: Acts as a carbonic anhydrase inhibitor (30% yield, m.p. ~117–195°C).

Piperazine-Ester and Carboxylate Derivatives

Ethyl 4-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate

4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylic acid ethyl ester

- Structure : Similar to the target compound but with an ethyl carboxylate instead of carbaldehyde.

- Synthesis: Derived from α-aminoamidines, yielding unprotected tetrahydroquinazolines for further functionalization .

Comparative Data Tables

Research Implications and Gaps

Key research directions include:

Conjugation Studies : Leveraging the carbaldehyde group for Schiff base formation with amines, enabling prodrug design or targeted delivery .

Enzyme Inhibition Screening : Testing against carbonic anhydrases or kinases, given the success of sulfonamide and urea analogs .

Synthetic Optimization : Improving yields and purity via methods reported for piperazine-carbaldehydes (e.g., NaH/DMF-mediated reactions) .

Biological Activity

4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is with a molecular weight of approximately 262.32 g/mol. The structure includes a piperazine ring and a quinazoline derivative, which are key components contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds derived from the quinazoline family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 50 µg/mL |

| Compound B | E. coli | 100 µg/mL |

| 4-(4-Methyl...) | S. aureus, E. coli | 75 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents in the face of rising antibiotic resistance .

Anticancer Activity

The potential anticancer effects of this compound have also been explored. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:

In a study examining the effect of various quinazoline derivatives on cancer cells:

- Treatment Group: Cells treated with 20 µM of the compound showed a reduction in viability by approximately 40% compared to untreated controls.

- Mechanism: Flow cytometry analysis indicated an increase in early apoptotic cells.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Research suggests that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings:

In a controlled experiment:

- Inflammatory Model: Lipopolysaccharide (LPS)-stimulated macrophages.

- Results: Treatment with 10 µM of the compound led to a significant reduction in cytokine levels by about 30% compared to control groups.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation: It could modulate receptors associated with inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.